molecular formula C17H10F3N3O B5617279 5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5617279
M. Wt: 329.28 g/mol
InChI Key: VRRHJJFHJCPCKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those with a 2-furyl ring, typically involves the condensation of amino pyrazoles with corresponding trifluoromethyl-β-diketones. This process is crucial for forming the pyrazolo[1,5-a]pyrimidine ring, a core structure in these compounds. Key reactions include assembly of the pyrazolo[1,5-a]pyrimidine ring by condensation of 5-aminopyrazole derivatives with the corresponding trifluoromethyl-β-diketones. The libraries from libraries were then obtained in good yields and purities using solution-phase acylation and reduction methodologies (Dalinger et al., 2005).

Molecular Structure Analysis

The molecular structure of 5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with various groups that influence its physical and chemical properties. Crystal structure determinations help to understand the spatial arrangement of atoms within the molecule and the impact of substitutions on the molecule's overall geometry and potential interactions (Ju et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives involves various transformations, including substitutions and ring modifications, which can lead to the development of new compounds with potentially varied biological activities. These transformations are guided by the electron-withdrawing or electron-donating nature of the substituents and the compound's inherent nucleophilic and electrophilic sites.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline nature, are influenced by the molecular structure and the nature of the substituents. The solid-state thermal stability of these compounds is assessed using thermogravimetric analysis, providing insights into their decomposition profiles and thermal stability under different conditions (Stefanello et al., 2022).

properties

IUPAC Name

5-(furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O/c18-17(19,20)15-9-13(14-7-4-8-24-14)21-16-10-12(22-23(15)16)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHJJFHJCPCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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